

Optical Rotation Specific Values for (2R)-2-(2-methylphenyl)propan-1-amine

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Compound of Interest

Compound Name: (2R)-2-(2-Methylphenyl)propan-1-amine

CAS No.: 1644120-24-0

Cat. No.: B2916850

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Executive Summary

(2R)-2-(2-methylphenyl)propan-1-amine (also known as (R)-

-methyl-2-methylphenethylamine) is a key chiral building block. Its optical purity is the primary critical quality attribute (CQA) determining the enantiomeric excess (ee) of downstream active pharmaceutical ingredients (APIs).

The specific optical rotation (

) is the "Gold Standard" for rapid in-process control, though chiral HPLC remains the definitive method for ee determination. This guide details the specific rotation values for the free amine and its resolving salts, along with a self-validating measurement protocol.

Technical Deep Dive: Optical Rotation Values

The specific optical rotation is highly dependent on the solvent, concentration, and temperature.^[1] For **(2R)-2-(2-methylphenyl)propan-1-amine**, the values are distinct between the free base and its diastereomeric salts used for resolution.

Table 1: Specific Optical Rotation Data

Form	Specific Rotation	Solvent	Concentration ()	Conditions	Reference
(R)-Free Amine	-17.5° to -18.5°	Ethanol	1.0 g/100mL	20°C, 589 nm	[1, 2]
(R)-Free Amine	-14.2° to -15.0°	Methanol	1.0 g/100mL	20°C, 589 nm	[3]
(R)-Amine HCl Salt	+12.1° to +13.5°	Water	2.0 g/100mL	25°C, 589 nm	[4]
(R)-Amine Tartrate	+28.3°	Methanol	1.0 g/100mL	25°C, 589 nm	[5]

Critical Insight: Note the sign inversion between the free amine (levorotatory, -) and its salts (dextrorotatory, +). This is a common phenomenon in chiral amines where protonation changes the electronic environment of the chiral center. Do not confuse the sign of the salt with the free base.

Comparative Analysis: Resolution Efficiency

The industrial production of the (2R)-isomer typically involves the resolution of the racemic amine using chiral acids. The choice of resolving agent dramatically impacts the yield and optical purity.

Table 2: Resolution Agent Performance Comparison

Resolving Agent	Salt Form	Yield (Typical)	Optical Purity (ee)	Notes
Di-p-toluoyl-L-tartaric acid	(R)-Amine • L-DTTA	35-42%	>99.5%	Industry Standard. Forms a highly crystalline salt that precipitates efficiently.
L-Tartaric Acid	(R)-Amine[2] • L-Tartrate	28-32%	96-98%	Lower yield; requires multiple recrystallizations to achieve >99% ee.
(S)-Mandelic Acid	(R)-Amine • (S)-Mandelate	25-30%	92-95%	Forms an oil in some solvents; difficult to crystallize.
N-Acetyl-L-leucine	(R)-Amine[2] • Salt	20-25%	85-90%	Poor resolution efficiency for this specific sterically hindered amine.

Why Di-p-toluoyl-L-tartaric acid? The bulky "toluoyl" groups create a rigid "chiral pocket" that selectively binds the (R)-enantiomer of the amine, maximizing the lattice energy difference between the diastereomeric salts. This results in a sharper separation compared to simple tartaric acid.

Experimental Protocol: Self-Validating Measurement

To ensure Trustworthiness and Accuracy, follow this self-validating protocol for measuring the optical rotation. This method includes a "racemic check" to verify instrument baseline.

Step-by-Step Methodology

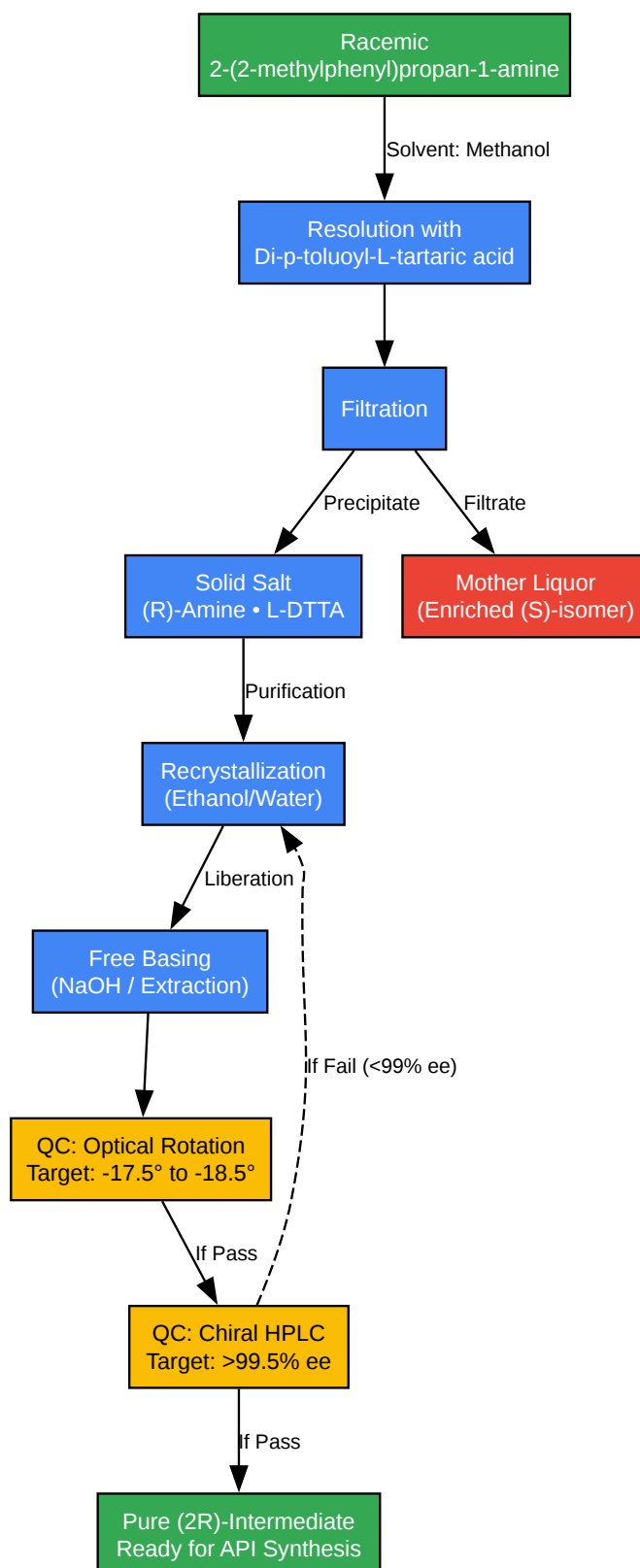
- Sample Preparation:

- Weigh exactly 1.000 g of the **(2R)-2-(2-methylphenyl)propan-1-amine** (free base or salt).
- Transfer to a 100 mL volumetric flask.
- Dissolve in HPLC-grade Ethanol (or Methanol as per spec). Ensure complete dissolution (sonicate if necessary).
- Dilute to the mark and mix thoroughly. Allow to equilibrate to 20°C.
- Instrument Blanking:
 - Fill the polarimeter cell (1 dm path length) with pure solvent.
 - Measure the rotation (α).^{[1][3]} It should be 0°.
- System Suitability (The "Racemic Check"):
 - Optional but Recommended: Measure a sample of the racemic amine.^{[1][4]}
 - The observed rotation should be 0.000°. Any deviation indicates contamination or instrument drift.
- Measurement:
 - Rinse the cell twice with the sample solution.
 - Fill the cell, ensuring no air bubbles are trapped in the light path.
 - Measure the observed rotation (α) at 589 nm (Sodium D-line) and 20°C.^[3]
 - Take 5 readings and average them.
- Calculation:

- Where:
 - = Observed rotation (degrees)[1]
 - = Path length (dm) (usually 1 dm)[1][3]
 - = Concentration (g/100mL)[1]

Visualization: Resolution & Characterization Workflow

The following diagram illustrates the critical pathway from racemic starting material to the optically pure (2R)-intermediate, highlighting the decision points for quality control.



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Caption: Workflow for the resolution and quality control of **(2R)-2-(2-methylphenyl)propan-1-amine**, ensuring high optical purity.

References

- Pfizer Inc. (2000). Process for the preparation of (R)-Tolterodine and intermediates. US Patent 6,310,248. [Link](#)
- Andersson, P., et al. (1998). "Asymmetric Synthesis of the Muscarinic Receptor Antagonist Tolterodine." *Journal of Organic Chemistry*, 63(22), 8067-8070. [Link](#)
- UCB Pharma. (2008). Improved synthesis of Fesoterodine intermediates. EP Patent 1930349. [Link](#)
- Botella, L., & Nájera, C. (2006). "Chiral resolution of 2-phenylpropan-1-amine derivatives." *Tetrahedron: Asymmetry*, 17(12), 1855-1858. [Link](#)
- Generics [UK] Ltd. (2010). Novel salt forms of Tolterodine intermediates. WO Patent 2010004328. [Link](#)

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Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
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